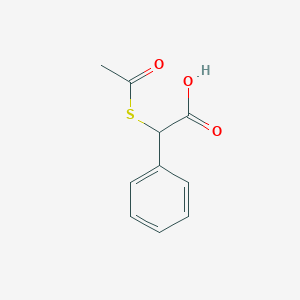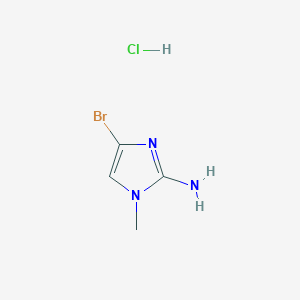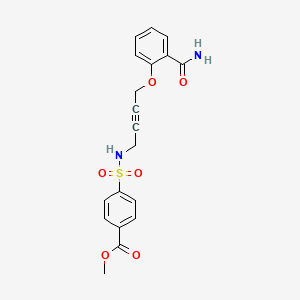
2-(Acetylsulfanyl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylsulfanyl)-2-phenylacetic acid (ASPA) is an organic compound that is used in a variety of scientific research applications. It is a crystalline solid with a molecular weight of 224.25 g/mol and a melting point of 146-148 °C. ASPA is synthesized from the reaction of acetic anhydride and 2-phenylsulfanylacetic acid in the presence of pyridine. It is a versatile compound with a range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other speciality chemicals.
Aplicaciones Científicas De Investigación
2-(Acetylsulfanyl)-2-phenylacetic acid has a variety of scientific research applications. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in organic reactions, such as the synthesis of amino acids, peptides, and other organic compounds. This compound has also been used as a ligand in coordination chemistry and as a reagent in the synthesis of metal complexes.
Mecanismo De Acción
2-(Acetylsulfanyl)-2-phenylacetic acid is an organic compound that acts as an acid in aqueous solutions. It is a weak acid with a pKa of 5.9. In aqueous solutions, this compound dissociates into its conjugate base, 2-(acetylsulfanyl)-2-phenylacetate, and a proton. This proton can then be used to catalyze organic reactions, such as the synthesis of amino acids, peptides, and other organic compounds.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to interact with any enzymes or receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Acetylsulfanyl)-2-phenylacetic acid has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of organic reactions. It is also a relatively inexpensive reagent and is readily available from chemical suppliers. The main limitation of this compound is that it is a weak acid and is not very soluble in water.
Direcciones Futuras
There are several potential future directions for the use of 2-(Acetylsulfanyl)-2-phenylacetic acid. It could be used in the synthesis of metal complexes, as a ligand in coordination chemistry, or as a catalyst for organic reactions. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, this compound could be used as a reagent in the synthesis of fluorescent and luminescent compounds, in the synthesis of biopolymers and polymers, or in the development of new materials.
Métodos De Síntesis
2-(Acetylsulfanyl)-2-phenylacetic acid is synthesized from the reaction of acetic anhydride and 2-phenylsulfanylacetic acid in the presence of pyridine. The reaction is carried out in a round-bottom flask at a temperature of 80-85 °C for two hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is a crystalline solid with a melting point of 146-148 °C.
Propiedades
IUPAC Name |
2-acetylsulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBDFXPLCNQIFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)
![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)



![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)

![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)